molecular formula C20H17N5O B2890919 N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide CAS No. 894066-80-9

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide

Cat. No.: B2890919
CAS No.: 894066-80-9
M. Wt: 343.39
InChI Key: KSLJKETWMRXQRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a bicyclic heteroaromatic system known for its pharmacological relevance. The compound includes a phenyl group at the 6-position of the triazolopyridazine ring and a meta-tolyl (m-tolyl) substituent on the acetamide moiety.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-14-3-2-4-15(11-14)12-20(26)22-17-7-5-16(6-8-17)18-9-10-19-23-21-13-25(19)24-18/h2-11,13H,12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLJKETWMRXQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the 4-Aminophenyl Group

The 6-chloro substituent in intermediate 10 undergoes nucleophilic aromatic substitution (SNAr) with 4-aminophenol. Reaction conditions include:

  • Solvent : Dimethylformamide (DMF) or dimethylacetamide (DMAc)
  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
  • Temperature : 80–100°C for 12–24 hours.

This step yields 4-(triazolo[4,3-b]pyridazin-6-yl)aniline (intermediate 11a ) with 75–85% yield after purification via silica gel chromatography (hexane/ethyl acetate, 3:1).

Acetamide Side Chain Installation

The aniline intermediate 11a is acylated with 2-(m-tolyl)acetyl chloride (Fig. 2). Key parameters:

  • Coupling Agent : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HBTU)
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base : N,N-Diisopropylethylamine (DIPEA)
  • Temperature : 0°C to room temperature, 4–6 hours.

The crude product is purified via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient), achieving 65–78% yield.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Benchchem reports microwave-assisted synthesis for analogous triazolo-pyridazine derivatives, reducing reaction times from 24 hours to 30–45 minutes. For example:

  • Reactants : 4-Amino-1,2,4-triazole and ethyl 3-oxopentanoate
  • Conditions : 150°C, 300 W microwave irradiation, solvent-free
  • Yield : 82% (vs. 68% conventional heating).

This method minimizes side products like N-alkylated byproducts, enhancing scalability.

Electrochemical Synthesis

The RSC-developed electrochemical method (Fig. 3) offers a green chemistry alternative:

  • Reactants : 2-Hydrazinylpyridine and m-tolylacetaldehyde
  • Electrolyte : Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄)
  • Conditions : Undivided cell, graphite anode, platinum cathode, 10 mA current, MeCN/H₂O (4:1), 70°C.
  • Yield : 70% after 4 hours, with >95% purity by HPLC.

Industrial-Scale Optimization

Continuous Flow Synthesis

Benchchem highlights continuous flow systems for triazolo-pyridazine intermediates, improving throughput:

  • Residence Time : 8–10 minutes
  • Temperature : 130°C
  • Catalyst : Heterogeneous Amberlyst-15 (5 wt%)
  • Output : 1.2 kg/hour with 88% yield.

Crystallization Optimization

Industrial batches use antisolvent crystallization (e.g., water added to ethanol solution) to control particle size (D90 < 50 µm). Parameters include:

  • Cooling Rate : 0.5°C/minute
  • Agitation : 200–300 rpm
  • Yield : 94% with 99.5% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time Scale-Up Feasibility
Conventional Heating 68–75 98 24–48 h Moderate
Microwave 82 99 0.5–1 h High
Electrochemical 70 95 4 h Low (specialized equipment)
Continuous Flow 88 99.5 0.13 h Very High

Challenges and Solutions

Byproduct Formation

The primary byproduct is N-(4-(triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(m-tolyl)propanamide , arising from over-acylation. Mitigation strategies:

  • Stoichiometry Control : 1.05 eq. acyl chloride per eq. aniline
  • Low-Temperature Addition : Maintain reaction at 0°C during acylation.

Purification Difficulties

Silica gel chromatography struggles with polar byproducts. Alternatives:

  • Ion-Exchange Chromatography : Dowex 50WX4 resin, eluting with NH₄OH/MeOH.
  • High-Performance Countercurrent Chromatography (HPCCC) : Solvent system: heptane/ethyl acetate/methanol/water (3:5:3:5).

Chemical Reactions Analysis

Types of Reactions

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites, inhibiting the function of enzymes involved in disease pathways. This inhibition can lead to therapeutic effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazolopyridazine derivatives, focusing on molecular features, substituent effects, and inferred pharmacological implications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C24H19N5O* ~393.45* - Phenyl at triazolopyridazine 6-position
- m-Tolyl on acetamide
Potential for enhanced lipophilicity due to m-tolyl; may influence CNS penetration
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide C21H17ClN6O2S 452.92 - 4-Chlorophenyl on triazolopyridazine
- Sulfanyl linker
Sulfur atom may improve metabolic stability; chloro group enhances electronegativity
N-(3-(3-(Thiophen-2-yl)triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide C24H19N5OS 425.50 - Thiophen-2-yl on triazolopyridazine
- m-Tolyl on acetamide
Thiophene enhances π-stacking; similar m-tolyl group as target compound
Lin28-1632 (N-Methyl-N-[3-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) C15H14N6O 294.31 - Methyl group on triazolopyridazine
- N-Methylacetamide
Demonstrated Lin28 inhibition; methyl group reduces steric hindrance
N-(3,4-Dimethoxyphenyl)-2-((3-(4-methoxyphenyl)triazolo[4,3-b]pyridazin-6-yl)thio)acetamide C22H21N5O4S 451.50 - Methoxy groups on phenyl rings
- Thioether linker
Methoxy groups improve solubility but may reduce membrane permeability

Substituent-Driven Pharmacological Implications

  • However, it may also increase off-target binding risks compared to polar substituents like methoxy .
  • Halogenation : The 4-chlorophenyl group in introduces electronegativity, likely improving target binding affinity but possibly reducing metabolic stability due to halogenated aromatic systems.
  • Sulfur-Containing Linkers : Compounds with sulfanyl or thioether linkers (e.g., ) may exhibit altered pharmacokinetics, as sulfur atoms can participate in covalent bonding or redox interactions with biological targets .

Biological Activity

N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridazine moiety linked to a phenyl group and an m-tolyl acetamide. Its molecular formula is C_{20}H_{24}N_{6}O, indicating a significant presence of nitrogen atoms which are crucial for its biological interactions.

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Many derivatives have shown potential as inhibitors for key enzymes involved in disease pathways. For instance, studies on related compounds have demonstrated inhibitory activity against kinases such as ALK5 with IC50 values as low as 0.013μM0.013\mu M .
  • Antimicrobial Activity : Some derivatives have exhibited significant antimicrobial properties. For example, pyrazole-based compounds have been reported to disrupt bacterial cell membranes leading to cell lysis and possess anti-inflammatory effects by inhibiting nitric oxide production .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Compound NameActivityIC50 (µM)Notes
Compound AALK5 Inhibition0.013Highly selective inhibitor
Compound BAntimicrobial72.4Moderate activity against bacteria
Compound CAnti-inflammatory0.30Inhibits VEGF-induced proliferation

Case Studies

  • Anti-Tubercular Activity : A series of substituted derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Among them, several compounds exhibited significant activity with IC50 values ranging from 1.351.35 to 2.18μM2.18\mu M .
  • Cytotoxicity Studies : The most active anti-tubercular compounds were assessed for cytotoxicity on human embryonic kidney cells (HEK-293). Results indicated that these compounds were non-toxic at effective doses, suggesting a favorable safety profile for further development .
  • Molecular Docking Studies : Docking studies have been conducted to understand the binding interactions of these compounds with target proteins. The results indicated strong binding affinities which correlate with their biological activities .

Q & A

Basic Research Question

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the triazole and pyridazine rings. Aromatic protons in the m-tolyl group appear as distinct multiplets at δ 7.2–7.5 ppm .
  • High-resolution MS : HRMS (ESI+) validates the molecular formula (e.g., C₂₃H₁₉N₅O expected for the parent ion) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Advanced Research Question

  • pH stability : Triazolo-pyridazine cores are prone to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for biological assays .
  • Thermal stability : Decomposition occurs above 150°C; store lyophilized samples at −20°C to preserve integrity .
    Methodological Note : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf-life .

What mechanistic insights exist regarding its biological activity?

Advanced Research Question
Preliminary studies on analogous compounds suggest:

  • Kinase inhibition : The triazole ring interacts with ATP-binding pockets in kinases (e.g., EGFR or Aurora kinases), validated via molecular docking and IC₅₀ assays .
  • Cellular uptake : Fluorinated derivatives (e.g., 4-fluorophenyl analogs) show enhanced membrane permeability, measured via LC-MS/MS in cell lysates .
    Data Contradiction : Some studies report conflicting IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM for similar targets), likely due to assay variability (e.g., ATP concentration differences) .

How can structure-activity relationship (SAR) studies guide derivative design?

Advanced Research Question
Key structural modifications and their effects:

Modification Biological Impact Reference
m-Tolyl → Naphthyl ↑ Cytotoxicity (IC₅₀: 1.2 µM → 0.7 µM in HeLa)
Thioacetamide → Oxo ↓ Solubility but ↑ target specificity
Fluorine substitution Enhanced metabolic stability (t₁/₂: 2h → 5h)
Methodological Tip : Use parallel synthesis to generate derivatives with systematic substitutions (e.g., halogen scan) .

What in vivo models are suitable for evaluating pharmacokinetics?

Advanced Research Question

  • Rodent models : Monitor plasma concentration-time profiles after oral administration. For triazolo-pyridazines, bioavailability ranges from 15–30% due to first-pass metabolism .
  • Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C-tagged) quantify accumulation in target organs via autoradiography .
    Challenge : High protein binding (>90%) may limit free drug availability, necessitating dose adjustments .

How should researchers address contradictory data in biological assays?

Advanced Research Question
Common sources of discrepancy and solutions:

  • Assay conditions : Standardize ATP concentrations in kinase assays to minimize variability .
  • Cell line heterogeneity : Use isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate compound effects .
  • Data normalization : Apply Z-factor scoring to distinguish true activity from noise in high-throughput screens .

What advanced analytical methods resolve degradation products?

Advanced Research Question

  • LC-MS/MS : Identifies hydrolyzed byproducts (e.g., cleavage at the acetamide bond) via fragmentation patterns .
  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), thermal, and photolytic stress to profile degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.